N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide
Overview
Description
N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide, also known as BCTC, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BCTC is a piperazine-based compound that has been found to have a high affinity for the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. This receptor is involved in pain sensation and thermoregulation, making BCTC a promising candidate for the development of new analgesic drugs.
Mechanism of Action
N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide exerts its effects by blocking the activity of the TRPV1 receptor. This receptor is involved in the perception of pain and temperature, and its activation leads to the release of inflammatory mediators that contribute to pain and inflammation. By blocking this receptor, N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide can reduce pain sensation and inflammation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of inflammatory mediators such as prostaglandins and cytokines, which contribute to pain and inflammation. N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has also been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has several advantages for use in laboratory experiments. It is a potent and selective TRPV1 antagonist, which means that it can be used to study the role of this receptor in pain and inflammation. N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has also been shown to be effective in animal models of pain, making it a useful tool for studying pain mechanisms. However, N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide. One area of interest is the development of new analgesic drugs based on N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide or other TRPV1 antagonists. Another area of interest is the study of the role of TRPV1 in other physiological processes, such as thermoregulation and immune function. Finally, further research is needed to understand the potential side effects of N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide and other TRPV1 antagonists, as well as their potential for drug interactions.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its potential as an analgesic drug. It has been found to be a potent TRPV1 antagonist, which means that it can block the activity of this receptor and reduce pain sensation. N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to be effective in animal models of inflammatory and neuropathic pain, making it a promising candidate for the development of new pain medications.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)sulfonylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c19-13-1-4-15(5-2-13)28(23,24)22-9-7-21(8-10-22)18(27)20-14-3-6-16-17(11-14)26-12-25-16/h1-6,11H,7-10,12H2,(H,20,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHJXVKVYVXNPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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